Cas no 106409-51-2 (Benzenaminium, N,N,N-triethyl-4-methyl-)

Benzenaminium, N,N,N-triethyl-4-methyl- structure
106409-51-2 structure
Product Name:Benzenaminium, N,N,N-triethyl-4-methyl-
CAS No:106409-51-2
MF:C13H22N
MW:192.32048368454
CID:1177154
PubChem ID:51946
Update Time:2025-04-20

Benzenaminium, N,N,N-triethyl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenaminium, N,N,N-triethyl-4-methyl-
    • triethyl-(4-methylphenyl)azanium
    • SCHEMBL9712020
    • DTXSID90275568
    • 106409-51-2
    • Inchi: 1S/C13H22N/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3/q+1
    • InChI Key: AKRUITQMOURRCL-UHFFFAOYSA-N
    • SMILES: [N+](C1C=CC(C)=CC=1)(CC)(CC)CC

Computed Properties

  • Exact Mass: 192.175224706g/mol
  • Monoisotopic Mass: 192.175224706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų
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